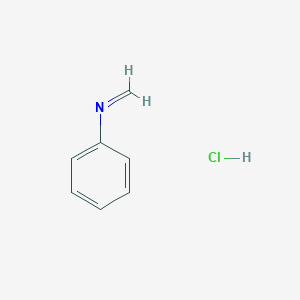

N-Methyleneaniline Hydrochloride

Description

BenchChem offers high-quality N-Methyleneaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyleneaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H8ClN |

|---|---|

Molecular Weight |

141.60 g/mol |

IUPAC Name |

N-phenylmethanimine;hydrochloride |

InChI |

InChI=1S/C7H7N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;1H |

InChI Key |

QETIRTRTMTXUDW-UHFFFAOYSA-N |

Canonical SMILES |

C=NC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Chemical Nomenclature Ambiguities: A Technical Guide to N-Methylenebenzenamine Hydrochloride

The following technical guide details the nomenclature, chemical stability, and search protocols for N-methylenebenzenamine hydrochloride .

Part 1: Executive Technical Summary

The Core Challenge: A direct search for "N-methylenebenzenamine hydrochloride" often yields ambiguous or null results in commercial databases. This is not a failure of the search engine but a reflection of chemical reality.

The Scientific Reality:

-

Instability: The monomeric free base N-methylenebenzenamine (Phenylazomethine) is thermodynamically unstable and spontaneously trimerizes to 1,3,5-triphenylhexahydro-1,3,5-triazine .

-

Hydrolysis: In the presence of hydrochloric acid (HCl), the trimer (or the theoretical monomer) undergoes rapid hydrolysis to form Aniline Hydrochloride and Formaldehyde , or polymerizes into aniline-formaldehyde resins depending on concentration and temperature.

-

The "Phantom" Compound: Consequently, "N-methylenebenzenamine hydrochloride" exists primarily as a transient iminium ion intermediate (

) in situ, rather than a stable, isolable salt.

Quick Reference CAS Table If you are searching for this compound, you are likely looking for one of the following stable surrogates or components:

| Chemical Entity | CAS Number | State | Relationship to Target |

| N-Methylenebenzenamine (Monomer) | 100-62-9 | Unstable | The theoretical free base. Often maps to the trimer in databases. |

| 1,3,5-Triphenylhexahydro-1,3,5-triazine | 91-78-1 | Stable Solid | The actual form of the free base (Trimer). |

| Aniline Hydrochloride | 142-04-1 | Stable Salt | The hydrolysis product; used to generate the iminium species in situ. |

| N-Methylaniline Hydrochloride | 2739-12-0 | Stable Salt | A common "sound-alike" error (Methyl vs. Methylene). |

| 4,4'-Methylenedianiline Dihydrochloride | 13552-44-8 | Stable Salt | A common aniline-formaldehyde reaction product. |

Part 2: Technical Analysis & Causality

The Monomer-Trimer Equilibrium

N-methylenebenzenamine (

-

Mechanism: The lack of steric hindrance allows three molecules of the monomer to undergo a cyclo-trimerization reaction, forming a six-membered hexahydrotriazine ring.

-

Commercial Conflation: Many chemical vendors list CAS 100-62-9 (Monomer) but supply the physical product corresponding to CAS 91-78-1 (Trimer).

The Acid Sensitivity (The "Hydrochloride" Problem)

When the trimer is treated with HCl, the ring opens. The resulting species depends on the solvent and water content:

-

Aqueous Acid: Complete hydrolysis to Anilinium Chloride (

) and Formaldehyde ( -

Anhydrous Acid/Organic Solvent: Formation of the electrophilic iminium ion (

), which is highly reactive and typically consumed immediately in Mannich-type reactions. It does not crystallize as a stable salt.

Part 3: Visualization of Chemical Pathways

The following diagram illustrates the relationship between the requested target and the actual chemical species encountered in the lab.

Figure 1: The reaction network showing the instability of the monomer and the transient nature of the hydrochloride salt.

Part 4: Search & Synthesis Protocols

The "Self-Validating" Search Protocol

When searching for this compound, do not rely on the name "N-methylenebenzenamine hydrochloride." Use the following logic flow to identify the correct reagent for your application:

Step 1: Verify the Structure via InChIKey

-

Monomer InChIKey: VULHYRAYXYTONQ-UHFFFAOYSA-N (Often links to Trimer data).

-

Trimer InChIKey: VASMRQAVWVVDPA-UHFFFAOYSA-N.

-

Action: Search these keys in PubChem or SciFinder. If the result is a solid with MP ~140°C, it is the Trimer .

Step 2: Determine the Application

-

If you need a Mannich Reagent: Buy the Trimer (CAS 91-78-1) . It acts as a "masked" form of N-methylenebenzenamine.

-

If you need the Salt for Electrophilic Attack: Generate it in situ.

-

Protocol: Mix Aniline Hydrochloride (CAS 142-04-1) and Paraformaldehyde in the reaction solvent. This generates the reactive iminium species transiently.

-

Experimental Protocol: In Situ Generation

Since "N-methylenebenzenamine hydrochloride" cannot be bought, it must be made.

Objective: Generate the reactive iminium species (

-

Reagents:

-

Aniline Hydrochloride (1.0 eq) [CAS: 142-04-1]

-

Paraformaldehyde (1.0 eq, depolymerizes to CH2O)

-

Solvent: Ethanol or Acetonitrile (Anhydrous)

-

-

Procedure:

-

Suspend Aniline Hydrochloride and Paraformaldehyde in the solvent.

-

Heat to reflux (60-80°C) for 30 minutes. The solution will clarify as the paraformaldehyde depolymerizes and reacts with the amine salt.

-

Result: The solution now contains the active electrophilic species. Add your nucleophile (e.g., ketone, electron-rich aromatic) immediately.

-

-

Validation:

-

Do not attempt to isolate. Removal of solvent will likely yield a mixture of aniline hydrochloride and polymeric material.

-

Part 5: References

reactive iminium salts from aniline and formaldehyde

Controlled Generation of Reactive -Methylenebenzenaminium Salts

From Aniline-Formaldehyde Condensation to Electrophilic Application

Executive Summary

The reaction between aniline and formaldehyde is deceptively simple. While often associated with industrial polymerization (aniline-formaldehyde resins), the isolation of the discrete, reactive

This guide addresses the "Oligomerization Trap." Direct mixing of aniline and formaldehyde predominantly yields the thermodynamically stable 1,3,5-triphenylhexahydro-1,3,5-triazine (the "Trimer") rather than the monomeric imine or its salt. For researchers requiring the reactive iminium species for Mannich-type or Pictet-Spengler cyclizations, the most robust strategy is not direct synthesis, but rather a two-step workflow:

-

Synthesis of the stable Trimer (as a storable precursor).

-

Acidolytic "Cracking" to regenerate the anhydrous iminium electrophile in situ.

Mechanistic Dynamics: The Equilibrium Landscape

Understanding the equilibrium is critical. The monomeric imine (

Diagram 1: Reaction Pathway & Species Equilibrium

Caption: The "Trimerization Trap" (Green) vs. the Acidolytic Activation pathway (Red) to generate the reactive salt.

Experimental Protocols

Protocol A: Synthesis of the Stable Precursor (The Trimer)

Objective: Isolate 1,3,5-triphenylhexahydro-1,3,5-triazine. Why this works: This removes water from the system and provides a weighable, anhydrous source of the iminium equivalent.

Reagents:

-

Aniline (Freshly distilled): 9.3 g (100 mmol)

-

Paraformaldehyde (95%): 3.16 g (100 mmol equivalent of HCHO)

-

Ethanol (Absolute): 50 mL

Step-by-Step:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the paraformaldehyde in ethanol.

-

Addition: Add aniline dropwise over 10 minutes at room temperature. The reaction is slightly exothermic; ensure temperature does not exceed 40°C to prevent resin formation.

-

Reflux: Attach a reflux condenser and heat the mixture to 60°C for 30 minutes. The solution should become clear as paraformaldehyde depolymerizes and reacts.

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter the resulting white crystalline solid via vacuum filtration.

-

Purification: Recrystallize from ethanol/benzene (or pure ethanol) if the melting point is below range.

-

Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

Expected Yield: 85-90% Physical Data: White crystals, mp 140–142°C [Ref 1].

Protocol B: In-Situ Generation of the Reactive Iminium Salt

Objective: Generate

Reagents:

-

1,3,5-Triphenylhexahydro-1,3,5-triazine (Precursor from Protocol A): 1.05 g (3.3 mmol, eq. to 10 mmol iminium)

-

Anhydrous Solvent (Dichloromethane or Acetonitrile): 20 mL

-

Acid Catalyst: Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH): 11 mmol (1.1 eq per nitrogen).

Step-by-Step:

-

Suspension: Suspend the trimer in the anhydrous solvent under Nitrogen/Argon atmosphere.

-

Activation: Add the acid dropwise at 0°C.

-

Observation: The white solid will dissolve rapidly as the trimer depolymerizes to form the soluble iminium salt.

-

Trapping (The Application): Immediately add your nucleophile (e.g., electron-rich aromatic, enol ether) to the solution.

-

Note: If performing a Pictet-Spengler reaction, the aniline moiety itself acts as the nucleophile, but often requires higher temperatures (reflux) to effect the cyclization after the salt is formed.

-

Analytical Characterization

Distinguishing the species is vital for troubleshooting.

Table 1: NMR Signatures (

| Species | Notes | ||

| Trimer | Sharp singlet characteristic of the symmetric ring [Ref 1]. | ||

| Hemiaminal | Often transient; seen in wet solvents. | ||

| Iminium Salt | Highly deshielded due to positive charge; shift depends on counterion. |

Diagram 2: Acidolytic Activation Workflow

Caption: Workflow for converting the stored trimer into the active reagent.

Safety & Handling

-

Formaldehyde: A known carcinogen and sensitizer. Use paraformaldehyde to minimize inhalation risks compared to formalin solution.

-

Aniline: Toxic by inhalation and skin absorption. Induces methemoglobinemia. Double-glove (Nitrile) and work in a fume hood.

-

Exotherm: The condensation reaction is exothermic. Run on a scale <10g initially to assess cooling requirements.

References

-

Brunovska, Z., Liu, J. P., & Ishida, H. (1999).[1] 1,3,5-Triphenylhexahydro-1,3,5-triazine – active intermediate and precursor in the novel synthesis of benzoxazine monomers and oligomers.[1] Macromolecular Chemistry and Physics.[1]

-

Nielsen, A. T., et al. (1973). Method of preparing hexahydro-1,3,5-triacyl-s-triazines.[1][2][3] US Patent 3736320A.

-

Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft.

-

Kovacs, E., et al. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine Formation. (Mechanistic insight on the iminium intermediate).

An In-depth Technical Guide on the History and Discovery of Aniline-Formaldehyde Condensation Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation reaction between aniline and formaldehyde, a cornerstone in the development of thermosetting polymers, has a rich and complex history. The journey from the initial empirical observations of resinous materials to a detailed molecular understanding of the reaction mechanism is a compelling narrative of evolving chemical sciences. This technical guide provides a comprehensive exploration of the historical and scientific evolution of our understanding of the intermediates formed during aniline-formaldehyde condensation. It delves into the key discoveries, the shifting mechanistic paradigms, and the analytical techniques that have enabled the identification and characterization of these transient species. By synthesizing historical context with modern mechanistic insights, this guide offers a thorough resource for researchers and professionals in polymer chemistry, organic synthesis, and materials science.

Introduction: The Dawn of Synthetic Polymers and the Aniline-Formaldehyde Reaction

The late 19th and early 20th centuries marked a pivotal era in chemical synthesis, with the burgeoning field of polymer chemistry promising a new age of materials.[1] While natural polymers had been utilized for millennia, the controlled synthesis of polymeric materials was in its infancy. The groundbreaking invention of Bakelite, a phenol-formaldehyde resin, by Leo Baekeland in 1907, ignited a wave of research into analogous condensation reactions.[2] Chemists began to explore the reactions of formaldehyde with other aromatic compounds, including aniline.

Aniline, first isolated from the destructive distillation of indigo in 1826, was a readily available aromatic amine.[1] Its reaction with formaldehyde was observed to produce resinous, often intractable, materials.[3] These early aniline-formaldehyde resins, commercialized under names like "Dilectene" and "Cibanit," quickly garnered industrial interest due to their excellent dielectric properties, making them valuable as electrical insulators.[3] However, the chemical nature of these materials and the underlying reaction mechanism remained largely a "black box." The quest to understand the formation of these polymers spurred a long and intricate investigation into the transient intermediates that bridge the simple starting materials to the complex final resin.

The Evolving Mechanistic Landscape: From Direct Condensation to Key Intermediates

The initial understanding of the aniline-formaldehyde reaction was rudimentary, often depicted as a direct condensation leading to methylene-bridged aniline units. This simplistic view, however, could not account for the observed reaction kinetics or the variety of structures present in the final polymer. Over several decades, a more nuanced and accurate picture emerged, centered on the identification of key reactive intermediates. The reaction conditions, particularly the pH, were found to be critical in dictating the reaction pathway and the nature of the intermediates formed.[4]

The Role of pH: A Dichotomy of Reaction Pathways

The condensation of aniline and formaldehyde can be broadly categorized into two main pathways depending on the pH of the reaction medium:

-

Acid-Catalyzed Condensation: In the presence of an acid catalyst, the reaction proceeds rapidly to form high molecular weight polymers, often referred to as "resins" or "tars."[4] This is the primary route for the industrial production of aniline-formaldehyde resins.

-

Base-Catalyzed or Neutral Conditions: Under neutral or basic conditions, the reaction is slower and tends to produce lower molecular weight products, including cyclic compounds.[4]

This guide will primarily focus on the acid-catalyzed pathway, as it is the most industrially relevant and has been the subject of more extensive mechanistic investigation.

The Initial Encounter: Formation of N-Methylol Aniline and Carbinolamines

One of the earliest proposed and subsequently confirmed intermediates is N-methylol aniline . It was ascertained that in neutral media, the initial interaction between aniline and formaldehyde occurs at the nitrogen atom, leading to the formation of N-methylol derivatives.[5] This nucleophilic addition of the aniline nitrogen to the carbonyl carbon of formaldehyde is a crucial first step.

In acidic media, the reaction is initiated by the protonation of formaldehyde, which enhances its electrophilicity and facilitates the nucleophilic attack by aniline.[6] The immediate product of this attack is a carbinolamine .[7][8]

The formation of carbinolamines as transient intermediates is a common feature in the reactions of amines with carbonyl compounds.[8] Their existence in the aniline-formaldehyde system was supported by kinetic studies and mechanistic inferences from related reactions.[7]

The Branch Point: Schiff Bases vs. Electrophilic Aromatic Substitution

Following the formation of the carbinolamine, the reaction pathway diverges, leading to the formation of several key intermediates that drive the polymerization process. The dehydration of the carbinolamine is a critical step, leading to the formation of a highly reactive electrophilic species.

Initially, it was proposed that the dehydration of the carbinolamine leads to the formation of a Schiff base (an imine) or, under acidic conditions, a protonated Schiff base (an iminium ion).[9] These species are highly electrophilic and were thought to be the primary agents of aromatic substitution.

However, subsequent kinetic and mechanistic studies revealed a more complex picture. While iminium ions are undoubtedly involved, the reaction also proceeds through the formation of other important intermediates.

Key Intermediates Driving Polymerization

Modern understanding of the acid-catalyzed aniline-formaldehyde condensation highlights the formation of several crucial intermediates that are responsible for the propagation of the polymer chain. These include:

-

4-Aminobenzyl alcohol: Formed from the rearrangement of N-methylol aniline or through direct C-alkylation of aniline.[5]

-

N-(4-aminobenzyl)aniline (PABA): A key dimer formed from the reaction of the iminium ion with another aniline molecule.[5][9]

-

4,4'-Diaminodiphenylmethane (MDA): The foundational building block of the final polymer, formed through the reaction of PABA with aniline or the reaction of the 4-aminobenzyl cation with aniline.[1][9]

Kinetic studies using thin-layer chromatography were instrumental in identifying 4-aminobenzyl alcohol and N-(4-aminobenzyl)aniline as initial products of the reaction in acidic media.[5] More recent computational studies, using ab initio methods, have provided a detailed molecular mechanism involving eight consecutive elementary reaction steps leading to the formation of 4,4'-MDA.[9] These studies have further elucidated the roles of various protonated intermediates and competing side reactions.[9]

Experimental Methodologies for Intermediate Identification

The elucidation of the aniline-formaldehyde condensation mechanism has been intrinsically linked to the development of analytical techniques capable of detecting and characterizing transient species.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: FTIR has been used to identify characteristic functional groups in the final polymer and, in some cases, in intermediate mixtures. For example, the disappearance of the primary amine peaks of aniline and the appearance of bands corresponding to methylene bridges (-CH2-) and secondary amine groups provide evidence for the polymerization reaction.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR has been a powerful tool for characterizing the structures of isolated intermediates and the final polymer.[11] It allows for the identification of aromatic protons, methylene bridge protons, and amine protons, providing detailed structural information.

-

UV-Visible Spectroscopy: This technique has been employed to study the electronic transitions in the conjugated systems that can form during the reaction, particularly in the formation of colored byproducts.[12]

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): TLC was a key technique in early kinetic studies for separating and identifying the initial products of the reaction, such as 4-aminobenzyl alcohol and N-(4-aminobenzyl)aniline.[5]

Mass Spectrometry

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The combination of HPLC for separation and MS for identification has been crucial in modern mechanistic studies. Isotope labeling combined with HPLC-MS has provided strong evidence for the formation of certain intermediates, such as the aminal (N,N'-diphenylmethylenediamine).[9]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are primarily used to characterize the thermal properties of the final cured resin, providing information about the glass transition temperature and thermal stability.[6][10]

Representative Experimental Protocol: Synthesis of Aniline-Formaldehyde Resin

The following protocol is a representative method for the synthesis of an aniline-formaldehyde resin under acidic conditions.

Materials:

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (40%)

-

Distilled water

-

Beaker, magnetic stirrer, reflux condenser, heating mantle

Procedure:

-

In a well-ventilated fume hood, add a specific molar ratio of aniline to a beaker equipped with a magnetic stirrer.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the aniline while stirring to form aniline hydrochloride. The mixture will heat up.

-

To this acidic solution, add a predetermined molar ratio of 37% formaldehyde solution dropwise while maintaining vigorous stirring.[13]

-

After the addition of formaldehyde is complete, the mixture is typically heated to a specific temperature (e.g., 70°C) and refluxed for a set period to promote polymerization.[10]

-

The reaction is then neutralized by the slow addition of a 40% sodium hydroxide solution to a pH of approximately 9.[10]

-

The resulting resinous product is then washed with distilled water to remove any unreacted monomers and salts.

-

The final resin is dried under vacuum at an elevated temperature (e.g., 70°C) to remove water and residual volatile components.[10]

Conclusion and Future Outlook

The journey to understand the intermediates in aniline-formaldehyde condensation is a testament to the progress of organic and polymer chemistry. From early empirical observations of resin formation, a detailed molecular picture has emerged, revealing a complex interplay of reactive intermediates including N-methylol anilines, carbinolamines, iminium ions, and key dimers like PABA. The development of sophisticated analytical techniques has been paramount in this endeavor.

While the fundamental mechanistic pathways are now well-established, research continues in several areas. The development of more controlled polymerization methods to fine-tune the properties of the final resin remains an active area of investigation. Furthermore, the use of aniline-formaldehyde oligomers as modifiers for other polymer systems continues to be explored.[4] A deeper understanding of the side reactions and the formation of minor byproducts can lead to improved synthesis strategies and materials with enhanced performance characteristics. The history of the aniline-formaldehyde reaction serves as a powerful example of how fundamental mechanistic studies underpin the advancement of materials science.

References

- Gopinathan Nayar, M. R., & Francis, J. D. (1978). Kinetics and mechanism of the aniline‐formaldehyde reaction in acid medium. Die Makromolekulare Chemie, 179(7), 1783-1790.

- Giumanini, A. G., Verardo, G., & Traldi, P. (1985). Revisitation of Formaldehyde Aniline Condensation. I High Yield Synthesis of 1,3,5‐Triphenylhexahydro‐symtriazine and its X‐Ray Crystal Structure Determination. Journal für Praktische Chemie, 327(5), 739-745.

- Atherton, J. H., Brown, K. H., & Crampton, M. R. (2000). A mechanistic study of the reactions of formaldehyde with aniline in the presence of sulfite. Journal of the Chemical Society, Perkin Transactions 2, (4), 741-746.

- Doğar, Ç., Gürses, A., Köktepe, S., & Açıkyıldız, M. (2016). Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. Acta Physica Polonica A, 129(4), 853-857.

- Boros, R., Farkas, L., Nehéz, K., Viskolcz, B., & Szőri, M. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Polymers, 11(3), 398.

- Prakash, O., Kumar, A., & Gangwar, R. (2013). Synthesis and Characterization of Melamine-Aniline-Formaldehyde Terpolymeric Ligand. International Journal of Pure and Applied Chemistry, 3(2), 123-128.

- Abdullayeva, I. G., Rahman, G. S., & Ziya, E. S. (2024). MODIFIED ANILINE-FORMALDEHYDE OLIGOMER. Scientific Research and Experimental Development, (6).

- Bernard, M. C., & Hugot-Le Goff, A. (2010). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Physical Chemistry Chemical Physics, 12(35), 10453-10463.

- Atherton, J. H., Brown, K. H., & Crampton, M. R. (2000). A mechanistic study of the reactions of formaldehyde with aniline in the presence of sulfite. Journal of the Chemical Society, Perkin Transactions 2, (4), 741-746.

-

Museum of Fine Arts, Boston. (2022). Aniline formaldehyde resin. CAMEO. Retrieved from [Link]

-

ChemEd X. (n.d.). Aniline-Formaldehyde Resin. Retrieved from [Link]

- Bernard, M. C., & Hugot-Le Goff, A. (2010). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Physical Chemistry Chemical Physics, 12(35), 10453-10463.

-

Formacare. (n.d.). History of Formaldehyde. Retrieved from [Link]

-

PW. (2022, October 18). Write chemical tests to distinguish between aniline and N-methyl aniline [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved from [Link]

- Abdullayev, E., Sapurina, I., & Shishov, M. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20958-20969.

- Patel, H., & Patel, K. (2014). Synthesis & Characterization of Novel Aniline—Formaldehyde--α - Napthol Terpolymers. International Journal of Science and Research, 3(7), 132-136.

-

Scribd. (n.d.). Aniline Formaldehyde Polymer Final. Retrieved from [Link]

- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. formacare.eu [formacare.eu]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. MODIFIED ANILINE-FORMALDEHYDE OLIGOMER | Scientific Research and Experimental Development [ojs.scipub.de]

- 5. researchgate.net [researchgate.net]

- 6. Aniline;formaldehyde | 25214-70-4 | Benchchem [benchchem.com]

- 7. A mechanistic study of the reactions of formaldehyde with aniline in the presence of sulfite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. A mechanistic study of the reactions of formaldehyde with aniline in the presence of sulfite - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. isca.me [isca.me]

- 12. (PDF) Synthesis & Characterization of Novel Aniline—Formaldehyde--α - Napthol Terpolymers [academia.edu]

- 13. Aniline-Formaldehyde Resin [chemedx.org]

Physical Properties and Reactivity of Protonated N-Methyleneaniline Species

Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Toxicology Scientists

Executive Summary: The Transient Electrophile

Protonated N-methyleneaniline (N-phenylmethaniminium ion,

This guide delineates the physicochemical properties, spectroscopic signatures, and kinetic behaviors of this species, providing essential data for its identification and handling in drug development and mechanistic studies.

Structural Dynamics & Electronic Configuration

The physicochemical behavior of protonated N-methyleneaniline is governed by the delocalization of the positive charge between the nitrogen atom and the methylene carbon. Unlike the neutral amine, the iminium ion exhibits significant double-bond character, enforcing planarity and restricting rotation.

Resonance and Geometry

Upon protonation of the imine nitrogen, the species adopts a planar geometry (

-

Bond Lengths (Computed): The

bond length contracts to approximately 1.29–1.31 Å (vs. 1.47 Å for C-N single bond), indicative of double bond character. -

Isomerism: While

isomerism is possible in substituted iminium ions, the unsubstituted methylene group (

Monomer-Trimer Equilibrium

In the absence of strong acid or stabilizing nucleophiles, the monomeric species rapidly trimerizes.

-

Neutral State: Exists as 1,3,5-triphenylhexahydro-1,3,5-triazine (Stable solid).

-

Acidic State: Depolymerizes to generate the reactive N-phenylmethaniminium monomer.

Figure 1: Acid-catalyzed depolymerization of the stable trimer to the reactive iminium monomer.

Spectroscopic Signatures (The "Fingerprint")

Direct isolation of the monomeric cation is challenging due to its reactivity. Identification relies on in situ generation (e.g., in

Table 1: Physicochemical & Spectroscopic Properties[1]

| Property | Value / Range | Notes |

| Formula | Conjugate acid of N-methyleneaniline | |

| Molecular Weight | 106.15 g/mol | |

| Highly deshielded singlet or doublet (coupling to NH) [1]. | ||

| Broad singlet; exchangeable with | ||

| Diagnostic for | ||

| IR ( | 1640 – 1680 | Shifted to higher freq. vs neutral imine (~1620 |

| UV | ~290 nm, ~340 nm | Bathochromic shift vs. aniline due to conjugation. |

| pKa (Conjugate Acid) | ~ 2.0 – 4.0 | Estimated. Less basic than aliphatic amines due to phenyl delocalization. |

Technical Note: In

NMR, the methylene protons may appear as a doublet (Hz) if H-exchange is slow (e.g., in anhydrous superacid media), due to coupling with the N-H proton. In protic solvents, they appear as a singlet due to rapid exchange.

Reactivity & Hydrolysis Kinetics

The N-phenylmethaniminium ion is thermodynamically unstable with respect to hydrolysis in aqueous media. Its lifetime is pH-dependent.

Hydrolysis Mechanism

The hydrolysis follows an

-

Nucleophilic Attack: Water attacks the electrophilic methylene carbon.

-

Proton Transfer: Formation of a hemiaminal (carbinolamine) intermediate.

-

Elimination: Collapse of the intermediate to release aniline and formaldehyde.

Figure 2: Hydrolytic degradation pathway of the iminium species.

Metabolic Bioactivation

In drug development, N-methyl anilines are metabolized by Cytochrome P450 (CYP450) enzymes. The mechanism involves:

- -C-hydroxylation to a carbinolamine.

-

Dehydration to the iminium ion .

-

This electrophile can be trapped by glutathione (GSH) or cyanide (

).-

Cyanide Trapping: Formation of

-cyano amines (

-

Experimental Protocols

Protocol A: In Situ Generation for NMR Study

Objective: Observe the monomeric iminium species without interference from hydrolysis or trimerization.

-

Precursor: Start with 1,3,5-triphenylhexahydro-1,3,5-triazine (the stable trimer).

-

Solvent System: Use anhydrous Trifluoroacetic Acid-d (

) or-

Rationale: Low temperature inhibits degradation; superacid media fully protonates the species and prevents nucleophilic attack by trace water.

-

-

Acquisition: Acquire

NMR immediately. Look for the deshielded methylene signal > 8.0 ppm.

Protocol B: Cyanide Trapping (Metabolic Screening)

Objective: Confirm formation of the reactive iminium intermediate in microsomal incubations.

-

Incubation: Incubate the N-methylaniline derivative (10-50

) with liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4). -

Trapping Agent: Add Potassium Cyanide (KCN) to a final concentration of 1-5 mM.

-

Safety: Perform in a fume hood; treat waste with bleach.

-

-

Termination: Stop reaction with ice-cold acetonitrile after 30-60 mins.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Validation: Monitor for the mass shift corresponding to the addition of CN (+25 Da vs. loss of 2H, net +25 Da from parent amine, or specific adduct mass).

References

-

Olah, G. A., & Kreienbuhl, P. (1967). Protonated Heteroaliphatic Compounds. Journal of the American Chemical Society. Link (Foundational work on protonated iminium NMR).

-

Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases. Journal of the American Chemical Society. Link

-

Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

-

Gorrod, J. W., & Patterson, L. H. (1983). The metabolism of 4-substituted N-ethyl-N-methylanilines. Xenobiotica. Link

Methodological & Application

electrophilic aromatic substitution using N-methylenebenzenaminium ions

Application Notes & Protocols

Electrophilic Aromatic Substitution with N-Methyleneiminium Ions: A Guide to Aminomethylation

Introduction: The Strategic Value of Aminomethylation

The introduction of an aminomethyl group (–CH₂NR₂) into molecular scaffolds is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. This functional group can significantly modulate a molecule's physicochemical properties, including solubility, basicity, and receptor-binding capabilities. Electrophilic aromatic substitution (EAS) using N-methyleneiminium ions, often in the form of pre-formed salts like Eschenmoser's salt, represents a highly efficient and reliable strategy for the direct C-H aminomethylation of electron-rich aromatic and heteroaromatic systems.[1][2] This guide provides an in-depth exploration of the underlying mechanisms, practical considerations, and detailed protocols for leveraging this powerful transformation.

Section 1: Understanding the Electrophile: N-Methyleneiminium Ions

The reactive species in these reactions is the N-methyleneiminium cation, most commonly a dialkyl-substituted variant such as the N,N-dimethylmethyleneiminium ion, [(CH₃)₂N=CH₂]⁺.

Structure and Reactivity: The efficacy of this cation as an electrophile stems from its electronic structure. It is best described as a resonance hybrid of an iminium ion and a carbocation.[3]

Caption: Resonance stabilization of the N,N-dimethylmethyleneiminium ion.

While the positive charge is formally on the nitrogen in the iminium contributor, the carbocation resonance form highlights the significant electrophilic character of the methylene carbon. This makes it a prime target for attack by nucleophiles, including the π-electron systems of aromatic rings.

Generation of Iminium Ions: There are two primary strategies for employing N-methyleneiminium ions in synthesis:

-

Pre-formed Salts: Stable, crystalline iminium salts can be prepared and isolated prior to use. The most renowned example is N,N-dimethylmethyleneammonium iodide (Eschenmoser's Salt) .[3][4] These salts are highly reactive, commercially available, and offer excellent reproducibility. They are typically prepared by the pyrolysis of iodomethyltrimethylammonium iodide or from the reaction of bis(dimethylamino)methane with an electrophilic trigger like trimethylsilyl iodide.[3]

-

In Situ Generation: The iminium ion can be generated directly in the reaction vessel. This is the basis of the classical Mannich reaction , where a secondary amine, formaldehyde, and an active methylene compound react, often under acidic conditions.[2] The iminium ion is formed as a transient intermediate from the condensation of the amine and formaldehyde.[2] While convenient, this approach can sometimes be limited by the harsh conditions required.

Section 2: The Reaction Mechanism

The aminomethylation of an aromatic ring with an N-methyleneiminium ion follows the canonical two-step mechanism for electrophilic aromatic substitution.[5][6][7][8]

Caption: General mechanism for electrophilic aromatic aminomethylation.

Step 1: Nucleophilic Attack and Formation of the Sigma Complex The reaction is initiated when the π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the N-methyleneiminium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6][9] This is an energetically unfavorable process and is therefore the slow, rate-determining step of the reaction.[7]

Step 2: Deprotonation and Restoration of Aromaticity In the second, much faster step, a weak base (which can be the solvent, a counter-ion, or an added non-nucleophilic base) abstracts a proton from the sp³-hybridized carbon atom of the σ-complex that bears the new aminomethyl group.[5][8] The electrons from the C-H bond return to the ring, restoring the stable aromatic system and yielding the final substituted product.

Section 3: Practical & Experimental Considerations

The success of these reactions hinges on careful consideration of the substrate, solvent, and reaction conditions.

-

Substrate Scope: This reaction is most effective for electron-rich aromatic and heteroaromatic systems . The increased electron density of the ring enhances its nucleophilicity, accelerating the rate-determining attack on the iminium ion. Excellent substrates include:

-

Indoles (reaction typically occurs at the C3 position)

-

Pyrroles

-

Phenols and Anilines (highly activating, directing ortho and para)

-

Furans

-

Electron-rich benzene derivatives (e.g., anisole, N,N-dimethylaniline)

Conversely, electron-deficient rings, such as nitrobenzene, are generally unreactive under these conditions.

-

-

Choice of Reagent and Solvent: For sensitive substrates, using a pre-formed reagent like Eschenmoser's salt in a non-protic solvent like dichloromethane (DCM) or acetonitrile (CH₃CN) at low temperatures (0 °C to room temperature) is the method of choice. This approach avoids the potentially harsh conditions of in-situ generation.

-

Temperature Control: The high reactivity of iminium salts necessitates careful temperature management. Starting reactions at 0 °C or even lower can help control the reaction rate and prevent potential side reactions, such as di-substitution on highly activated rings.

-

Work-up Procedure: The product of the reaction is a tertiary amine, which will exist in its protonated (ammonium) form if any acidic species are present. The standard work-up involves quenching the reaction and then washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any acid and deprotonate the product, allowing for its extraction into an organic solvent.

Section 4: Detailed Experimental Protocol

This protocol describes the C3-aminomethylation of indole using Eschenmoser's salt, a common and reliable procedure.

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. One moment, please... [chemistrysteps.com]

- 6. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions [allen.in]

- 9. dalalinstitute.com [dalalinstitute.com]

Application Note: Solvent Selection for Stabilizing N-Methyleneaniline Intermediates

This Application Note is designed to address the specific challenge of working with N-methyleneaniline (

Executive Summary

N-methyleneaniline (

This guide provides a protocol for the kinetic stabilization and in situ generation of monomeric N-methyleneaniline. Unlike standard "shelf-stability" guides, this protocol focuses on Solvent-Assisted Equilibrium Shifting (SAES) to maintain the reactive monomer species in solution for immediate downstream consumption.

The Challenge: Monomer vs. Trimer Thermodynamics

To select the correct solvent, one must understand the failure mode. N-methyleneaniline does not decompose in the traditional sense; it aggregates.

-

The Monomer (

): Highly polarized -

The Trimer (Hexahydrotriazine): A stable, white crystalline solid (mp 140–143 °C).

-

The Equilibrium: In most standard solvents at room temperature, the equilibrium constant (

) overwhelmingly favors the trimer.

Scientific Insight: "Stabilizing" the monomer really means inhibiting the forward rate of trimerization or accelerating the reverse retro-trimerization (cracking).

Mechanistic Pathway & Solvent Influence

The following diagram illustrates the equilibrium landscape and how solvent choice impacts the species distribution.

Figure 1: The thermodynamic equilibrium of N-methyleneaniline. The monomer is a transient species that must be trapped or stabilized against trimerization.

Solvent Selection Guide

The selection of solvent depends on whether you are generating the intermediate or storing the precursor.

Criteria for Monomer Stabilization

-

Water Content (Critical):

. Water hydrolyzes the imine back to aniline and formaldehyde. -

Polarity: High dielectric constants (

) stabilize the polarized imine bond ( -

Lewis Basicity: Solvents that are too basic (e.g., Pyridine) may inhibit the Lewis Acids often used to "crack" the trimer.

Recommended Solvents

| Solvent | Role | Stability Rating | Mechanism of Action |

| Dichloromethane (DCM) | Reaction Medium | ⭐⭐⭐⭐ | Excellent solubility for the trimer; non-coordinating. Ideal for Lewis Acid catalyzed cracking ( |

| DMSO- | Analysis / Storage | ⭐⭐⭐ | High polarity stabilizes the monomer dipole. Best for NMR detection of the monomer species in equilibrium. |

| Acetonitrile (MeCN) | Intermediate | ⭐⭐ | Moderate stabilization. Can coordinate to Lewis Acids, potentially slowing reactivity. |

| Toluene | Thermal Cracking | ⭐⭐⭐ | High boiling point allows for thermal dissociation (reflux) of the trimer to generate monomer in situ. |

| Methanol/Ethanol | Avoid | ❌ | Promotes rapid equilibrium but often leads to solvolysis or hemiaminal formation. |

Experimental Protocols

Protocol A: In Situ Generation for Synthesis (The "Cracking" Method)

Use this protocol when you need N-methyleneaniline as a reagent for a Mannich or cycloaddition reaction.

Reagents:

-

1,3,5-Triphenylhexahydro-1,3,5-triazine (The Trimer) - Commercially available or synthesized from aniline + HCHO.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Dissociation Agent: Boron Trifluoride Etherate (

) or Titanium Tetrachloride (

Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Solvation: Dissolve the Trimer (1.0 equiv) in anhydrous DCM (

). Note: The trimer is soluble in DCM. -

Dissociation: Cool to

. Add Lewis Acid (-

Mechanism:[1] The Lewis acid coordinates to the nitrogen, breaking the C-N ring bonds and releasing the reactive iminium/imine species.

-

-

Trapping: Add your nucleophile (e.g., silyl enol ether, electron-rich alkene) immediately.

-

Reaction: Allow to warm to Room Temperature. The monomer reacts faster than it re-trimerizes under these conditions.

Protocol B: Spectroscopic Observation (NMR)

Use this protocol to verify the presence of the monomer.

Solvent System: DMSO-

-

Dissolve 10 mg of Trimer in 0.6 mL DMSO-

. -

Heat the NMR tube to

inside the probe. -

Observation: You will observe the disappearance of the trimer singlet (

) and the emergence of the monomer imine signals (often downfield, -

Cooling: Upon cooling, the signals will revert to the trimer, confirming the reversible equilibrium.

Troubleshooting & Self-Validation

-

Problem: Reaction yield is low, and aniline is recovered.

-

Problem: No reaction with nucleophile; Trimer recovered.

-

Cause: Failure to "crack" the trimer.

-

Fix: Increase temperature (switch to Toluene reflux) or increase Lewis Acid strength (

instead of

-

References

-

Equilibrium Studies: Nielsen, A. T., et al. "Structure and Chemistry of the Aldehyde Ammonias. 1,3,5-Triphenylhexahydro-1,3,5-triazine." Journal of Organic Chemistry, vol. 38, no. 19, 1973, pp. 3288–3295. Link

-

Solvent Effects on Triazines: Simanek, E. E., et al. "Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines." Journal of Organic Chemistry, 2024. Link

-

Synthetic Utility: Katritzky, A. R., et al. "Generation of N-Methyleneamine Equivalents from Hexahydro-1,3,5-triazines." Synthesis, 1989. Link

-

Trimer Properties: PubChem Database. "Hexahydro-1,3,5-triphenyl-1,3,5-triazine."[6] CID 7066. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Water Removal from N-Methyleneaniline Hydrochloride Mixtures

Technical Overview: The Equilibrium Challenge

The Core Issue: The synthesis of N-methyleneaniline hydrochloride involves the condensation of aniline hydrochloride with formaldehyde. This is a classic reversible reaction governed by Le Chatelier's principle.

Unlike stable neutral imines, the protonated N-methyleneaniline (an iminium ion) is highly electrophilic and susceptible to rapid hydrolysis. The presence of water in the reaction mixture does two things:

-

Shifts Equilibrium Left: Drastically reduces yield by reverting the product to starting materials.

-

Promotes Oligomerization: In the presence of water and insufficient acid, the monomeric iminium species can degrade or rearrange into the thermodynamically stable trimer (1,3,5-triphenylhexahydro-1,3,5-triazine), which may not be the desired reactive species for downstream Mannich reactions [1, 2].

Scenario A: In-Situ Water Removal (Reaction Phase)

Objective: Drive the reaction to completion by continuously removing water from the solvent matrix.

Method 1: Azeotropic Distillation (The Gold Standard)

This is the most robust method for driving iminium salt formation. It utilizes a binary azeotrope (typically Toluene/Water) to physically transport water out of the reactor.

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Solvent Choice: Suspend the Aniline Hydrochloride (1.0 eq) and Paraformaldehyde (1.1 eq) in Toluene or Benzene .

-

Why Toluene? It forms a positive azeotrope with water (bp 85°C) and is less toxic than benzene.

-

Catalysis: A catalytic amount of

-toluenesulfonic acid (PTSA) may be added, though the hydrochloride salt itself provides sufficient acidity.

-

-

Reflux: Heat the mixture to vigorous reflux. The solvent/water vapor will rise, condense, and separate in the trap.

-

Monitoring: Continue reflux until water droplets cease to accumulate in the graduated arm of the trap (typically 2–4 hours).

-

Isolation: Cool the mixture. The N-methyleneaniline hydrochloride often precipitates as a solid from the non-polar solvent and can be filtered under an inert atmosphere [3].

Visual Workflow: Azeotropic Control

Figure 1: Logical flow of azeotropic water removal driving the formation of the iminium salt.

Scenario B: Post-Isolation Drying (Purification Phase)

Objective: Remove residual moisture from the isolated solid without inducing hydrolysis.

Method 2: Chemical Desiccation & Vacuum Drying

If the product is isolated as a solid or a gum, direct heating is dangerous due to thermal instability.

Troubleshooting Guide:

| Issue | Diagnosis | Corrective Action |

| Product is a "Gum" | Residual solvent/water trapped in the lattice. | Triturate (grind) the gum with anhydrous diethyl ether or hexane to induce crystallization. |

| Smell of Formaldehyde | Hydrolysis is occurring. | Do NOT air dry. Immediately place in a vacuum desiccator over |

| Low Melting Point | Water contamination lowering purity. | Recrystallize from dry ethanol/ether, then dry under high vacuum (<1 mmHg) at room temperature. |

Protocol for Vacuum Desiccation:

-

Place the filtered solid in a vacuum desiccator.

-

Desiccant Choice: Use Phosphorus Pentoxide (

) or KOH pellets .-

Note:

is often insufficient for strictly anhydrous iminium salts.

-

-

Apply vacuum (oil pump preferred) for 12–24 hours.

-

Store under Nitrogen/Argon.

FAQ: Common Research Hurdles

Q1: Can I use molecular sieves directly in the reaction flask? A: Yes, but with caveats.

-

Type: Use 4A Molecular Sieves .

-

Preparation: Sieves must be activated (heated to >300°C under vacuum) before use.

-

Drawback: Mechanical stirring can grind sieves into dust, contaminating the product. It is better to use sieves in a Soxhlet extractor or a recirculating loop rather than dumping them directly into the slurry [2].

Q2: Why does my product turn red/brown upon exposure to air? A: This indicates oxidation and hydrolysis. The monomeric iminium salt hydrolyzes to aniline, which then oxidizes.

-

Solution: Handle the dry salt in a glovebox or strictly under Schlenk conditions.

Q3: I am using aqueous formaldehyde (Formalin). How do I manage the massive water content? A: Avoid Formalin. Using 37% aqueous formaldehyde introduces too much water for a reversible reaction involving a sensitive iminium salt.

-

Alternative: Use Paraformaldehyde (solid polymer). It depolymerizes upon heating in the presence of acid (from Aniline HCl), releasing anhydrous formaldehyde directly into the reaction mixture [4].

Mechanistic Logic (The "Why")

The following diagram illustrates the competing pathways and how water removal intervenes to secure the target molecule.

Figure 2: Mechanistic pathway showing how water removal blocks the reverse hydrolysis reaction.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

-

Billman, J. H., & Tai, K. M. (1958). Preparation of Schiff Bases. Journal of Organic Chemistry, 23(4), 535–539. Link

-

Cohen, S. J., et al. (1977). Paraformaldehyde as a Source of Formaldehyde in Organic Synthesis. Journal of Chemical Education, 54(5), 320. Link

handling hygroscopic aniline hydrochloride derivatives

Technical Support Center: Hygroscopic Aniline Hydrochloride Derivatives Ticket ID: ANL-HCL-GUIDE-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Directive & Scientific Grounding

Welcome to the technical support hub for aniline hydrochloride salts. These compounds present a unique "double-threat" in the laboratory: they are hygroscopic (avidly absorbing atmospheric moisture) and oxidatively unstable (prone to forming colored quinoid impurities).

The Mechanism of Failure: The stability of aniline hydrochloride salts is a battle between Lattice Energy and Hydration Energy .

-

Hygroscopicity: The ionic nature of the hydrochloride salt (

) creates a high affinity for water molecules. When hydration energy exceeds the crystal lattice energy, the salt absorbs water, leading to deliquescence (turning into a liquid/goo). -

Hydrolysis & Oxidation: Absorbed water facilitates the hydrolysis of the salt back to the free base and HCl. The free aniline ring is electron-rich and highly susceptible to radical oxidation by atmospheric oxygen, forming colored impurities (pink/brown/black) known as "aniline black" or polyaniline-like oligomers [1, 2].

Troubleshooting Guide (Q&A)

Issue #1: "My balance readout keeps drifting upwards while I'm trying to weigh the salt."

Diagnosis: The salt is absorbing moisture from the air in real-time. This introduces significant stoichiometric errors; you are weighing water, not reagent.

Solution: The "Weighing by Difference" Protocol Do not use a spatula to add material directly to a tared boat on the balance. Use this subtractive method instead:

-

Dry the Source: Ensure your bulk container has been stored in a desiccator.

-

Tare the Transfer Vessel: Place a capped weighing bottle (or a small vial) containing your salt onto the analytical balance. Record this mass (

). -

Transfer: Remove the vial from the balance. In a fume hood, quickly transfer an estimated amount of salt into your reaction vessel. Immediately recap the vial.

-

Re-weigh: Place the capped vial back on the balance. Record the new mass (

).[1] -

Calculate: The mass added to your reaction is

.

Why this works: The balance never sees the open salt. The moisture absorption during the brief transfer affects the reaction vessel slightly, but the measurement of what left the vial remains accurate [3].

Issue #2: "The white powder has turned pink/brown and is clumping. Can I still use it?"

Diagnosis: The color indicates oxidation (formation of quinones/azo compounds), and clumping indicates moisture uptake. For sensitive catalysis (e.g., Buchwald-Hartwig), this material is compromised.

Solution: Recrystallization & Drying Protocol You must remove the oxidative impurities and reset the salt form.

| Parameter | Recommendation |

| Solvent System | Ethanol (absolute) or Ethanol/Diethyl Ether. |

| Decolorizing Agent | Activated Charcoal (Norit). |

| Drying Agent | Phosphorus Pentoxide ( |

Step-by-Step Rescue Protocol:

-

Dissolution: Dissolve the impure salt in the minimum amount of boiling absolute ethanol.

-

Decolorization: If strongly colored, add activated charcoal (1-2% w/w) and stir for 5-10 mins. Filter hot through Celite to remove charcoal.

-

Crystallization: Allow the filtrate to cool slowly to RT. If no crystals form, add diethyl ether dropwise until turbidity appears, then cool to 4°C.

-

Isolation: Filter rapidly under a blanket of Nitrogen/Argon.

-

Drying: Immediately place solids in a vacuum desiccator over

for 24 hours [4, 5].

Issue #3: "My Palladium-catalyzed cross-coupling failed. I used the salt directly."

Diagnosis:

-

Catalyst Poisoning: Trace moisture can deactivate sensitive Pd-ligand complexes.

-

pH Mismatch: Aniline HCl salts are acidic. If your protocol assumes a neutral amine, the extra equivalent of HCl will consume your base (e.g.,

or

Solution:

-

Stoichiometry Check: Ensure you have added an extra equivalent of base to neutralize the HCl component.

-

Formula:

-

-

Free-Basing (Alternative): If the salt is too problematic, convert it to the free base immediately before use:

-

Suspend salt in

or -

Wash with

(degassed). -

Dry organic layer over

, filter, and concentrate. Use immediately [6].

-

Visualizations

Figure 1: The Degradation Cycle of Aniline Salts

Caption: The self-perpetuating cycle where moisture intake triggers hydrolysis, enabling oxidation that compromises chemical purity.

Figure 2: Storage & Handling Decision Tree

Caption: Logic flow for determining if an aniline salt is safe for use or requires remediation.

Storage Best Practices

To prevent the degradation cycle described above, adhere to these storage tiers:

| Storage Tier | Method | Suitability |

| Tier 1 (Gold Standard) | Glovebox (N2/Ar) | Required for long-term storage of highly sensitive derivatives. |

| Tier 2 (Standard) | Desiccator ( | Suitable for active use. The desiccator must be vacuum-greased and checked weekly. |

| Tier 3 (Short Term) | Parafilm + Secondary Jar | Wrap the vial cap in Parafilm, then place that vial inside a larger jar containing a desiccant packet. |

Critical Warning: Never store these salts in a fridge/freezer unless they are in a double-sealed container with desiccant. Removing a cold bottle into humid lab air causes immediate condensation on the salt, ruining it instantly upon opening [7].

References

-

Asian Publication Corporation. (2025). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

-

Michigan Technological University. (2025). Weighing by Difference Protocol. Retrieved from [Link]

-

LookChem. (2025). Purification of Aniline and Hydrochloride Derivatives. Retrieved from [Link]

-

ScienceMadness. (2023). Purification of Aniline Hydrochloride Discussion. Retrieved from [Link]

-

HepatoChem. (2016). Handling Hygroscopic Salts in Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of Hexahydro-1,3,5-triphenyl-1,3,5-triazine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of hexahydro-1,3,5-triphenyl-1,3,5-triazine from a reaction crude. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of hexahydro-1,3,5-triphenyl-1,3,5-triazine?

A1: The synthesis of hexahydro-1,3,5-triphenyl-1,3,5-triazine typically involves the condensation of aniline and formaldehyde.[1][2] Consequently, the primary impurities are often unreacted starting materials (aniline and formaldehyde), as well as side-products from their reactions. Aniline, being a weak base, is a key impurity to target during purification.[3][4] Other potential impurities can include various oligomeric species and products of aniline oxidation, which can impart color to the crude product.[5][6]

Q2: My crude product is an oil/tar instead of a solid. What should I do?

A2: Oiling out of the crude product often indicates the presence of significant amounts of impurities that depress the melting point. Before attempting purification, it's beneficial to perform an initial workup. This can involve washing the crude mixture with water to remove excess formaldehyde and other water-soluble impurities. If the product is dissolved in an organic solvent, washing with a dilute acid solution can remove residual aniline.[4][7] Subsequently, attempting to precipitate the product by adding a non-polar solvent like hexane can be effective.

Q3: What is the recommended first-line purification method for hexahydro-1,3,5-triphenyl-1,3,5-triazine?

A3: Recrystallization is the most common and efficient initial purification technique for solid hexahydro-1,3,5-triphenyl-1,3,5-triazine.[1] This method is effective at removing a significant portion of impurities, especially if the crude product has already solidified.

Q4: Which solvents are suitable for the recrystallization of hexahydro-1,3,5-triphenyl-1,3,5-triazine?

A4: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For hexahydro-1,3,5-triphenyl-1,3,5-triazine, common and effective recrystallization solvents include ethanol, or a mixture of hexane and benzene.[1] The compound is also soluble in dichloromethane, chloroform, and dimethyl sulfoxide, which could be considered for creating solvent/anti-solvent systems.[1] For instance, dissolving the crude product in a minimal amount of hot dichloromethane and then slowly adding hexane until turbidity is observed can induce crystallization upon cooling.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms:

-

A significantly lower than expected mass of purified product is recovered.

-

The mother liquor remains colored, suggesting the presence of the product.

Causality Analysis: Low recovery can stem from several factors:

-

Excessive Solvent: Using too much solvent during recrystallization will keep a substantial amount of the product dissolved even at lower temperatures.

-

Inappropriate Solvent Choice: The solvent may have too high a solubility for the product at room temperature.

-

Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.

Troubleshooting Workflow:

Caption: Workflow for acid-base extraction purification.

Issue 3: Product Fails to Crystallize

Symptoms:

-

After cooling the recrystallization solution, the product remains as an oil.

Causality Analysis:

-

High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.

-

Supersaturation: The solution may be supersaturated.

Troubleshooting Steps:

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

-

Seed Crystals: If a small amount of pure, solid product is available, add a tiny crystal to the solution to induce crystallization.

-

Reduce Temperature: Cool the solution further in an ice bath or freezer.

-

Solvent/Anti-Solvent: If the product is oiled out, try to redissolve it in a small amount of a good solvent and then slowly add a miscible anti-solvent (a solvent in which the product is insoluble) until the solution becomes cloudy. Allow it to stand and cool.

Advanced Purification: Column Chromatography

When recrystallization and extraction are insufficient to achieve the desired purity, column chromatography is the next logical step. [8][9] Q5: When should I consider using column chromatography?

A5: Column chromatography is recommended when:

-

You have a complex mixture of impurities with polarities similar to your product.

-

High-purity material (>98%) is required for applications like biological assays or as a reference standard. [10]* You need to separate isomers or closely related byproducts.

Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). [8][9]Less polar compounds travel down the column faster, while more polar compounds are retained longer. [8] Materials:

-

Silica gel (60-120 mesh).

-

Eluent: A mixture of non-polar and polar organic solvents (e.g., hexane/ethyl acetate).

-

Chromatography column.

-

Collection tubes.

-

TLC plates and chamber for monitoring.

Procedure:

-

Eluent Selection:

-

Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. The ideal system should give your product an Rf value of approximately 0.2-0.4.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent. [10] * Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles or cracks are present. [10]3. Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column. [11]4. Elution and Fraction Collection:

-

Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the flow.

-

Collect the eluting solvent in fractions.

-

-

Fraction Analysis:

-

Spot each fraction on a TLC plate to identify which fractions contain the purified product.

-

Combine the pure fractions and remove the solvent by rotary evaporation.

-

Data Summary Table:

| Property | Value | Source |

| Melting Point | 140-152 °C | [1] |

| Appearance | White to off-white solid | [12][13] |

| Solubility | Soluble in dichloromethane, chloroform, dimethyl sulfoxide. Insoluble in water. | [1][13] |

| Recrystallization Solvents | Ethanol, Hexane/Benzene | [1] |

References

-

Hexahydro‐1,3,5‐Triphenyl‐1,3,5‐Triazine - ResearchGate. Available from: [Link]

-

1,3,5-Triphenylhexahydro-1,3,5-triazine – active intermediate and precursor in the novel synthesis of benzoxazine monomers and oligomers | Semantic Scholar. Available from: [Link]

-

Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Available from: [Link]

-

Purification of Aniline - Chempedia - LookChem. Available from: [Link]

-

Exp 6 - Extraction. Available from: [Link]

-

Purify and dry aniline? : r/chemistry - Reddit. Available from: [Link]

-

HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE - Organic Syntheses Procedure. Available from: [Link]

-

File:1,3,5-hexahydro-1,3,5-triazine synthesis.png - Wikimedia Commons. Available from: [Link]

- US3736320A - Method of preparing hexahydro-1,3,5-triacyl-s-triazines - Google Patents.

-

1,3,5-triphenyl-1,3,5-triazinane | Solubility of Things. Available from: [Link]

-

Chemical Properties of Hexahydro-1,3,5-trinitroso-1,3,5-triazine (CAS 13980-04-6). Available from: [Link]

-

Separation of Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine on Newcrom R1 HPLC column. Available from: [Link]

-

THE THERMAL DECOMPOSITION OF 1,3,5-TRINITROHEXAHYDRO-1,3,5-TRIAZINE (RDX), - DTIC. Available from: [Link]

-

Hexahydro-1,3,5-triphenyl-1,3,5-triazine - PubChem. Available from: [Link]

-

column chromatography & purification of organic compounds - YouTube. Available from: [Link]

-

Hexahydro-1,3,5-triazine - Wikipedia. Available from: [Link]

-

Isolation And Purification Of Substance By Column Chromatography | Request PDF. Available from: [Link]

-

What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. Available from: [Link]

-

Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from: [Link]

-

The Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) - DTIC. Available from: [Link]

-

2,2',2''-(hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol - Substance Information - ECHA - European Union. Available from: [Link]

-

Purifying ionic compounds by flash column chromatography - Biotage. Available from: [Link]

-

Abiotic transformation of hexahydro-1,3,5-trinitro-1,3,5-triazine by Fe(II) bound to magnetite. Available from: [Link]

-

Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) - Integrated Risk Information System. Available from: [Link]

-

Hexahydro-1,3,5-triphenyl-S-triazine - Optional[UV-VIS] - Spectrum - SpectraBase. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chromatography [chem.rochester.edu]

- 12. chemimpex.com [chemimpex.com]

- 13. solubilityofthings.com [solubilityofthings.com]

Technical Support Center: Overcoming Solubility Challenges of N-Methyleneaniline Salts

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of N-methyleneaniline salts (and related iminium salts) in organic solvents. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of Iminium Salt Solubility

N-methyleneaniline salts, a class of iminium salts, are pivotal reactive intermediates in a multitude of organic transformations, including Mannich reactions, Pictet-Spengler cyclizations, and as precursors for complex heterocyclic scaffolds. Their utility is often hampered by a fundamental physicochemical challenge: poor solubility in commonly used, low-to-medium polarity organic solvents required for many synthetic procedures.

This guide is structured to diagnose the root cause of these solubility issues and provide a range of practical, field-proven solutions to keep your research moving forward.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the foundational questions researchers encounter when working with these challenging compounds.

Q1: Why is my N-methyleneaniline salt insoluble in solvents like THF, toluene, or dichloromethane?

A1: The primary reason lies in the mismatch between the solute's and the solvent's nature. N-methyleneaniline salts are ionic compounds, possessing a full positive charge on the iminium nitrogen. This ionic character results in a strong, stable crystal lattice structure. Solvents like THF, toluene, and even dichloromethane (DCM) have low-to-moderate polarity and dielectric constants. They lack the strong dipole moments necessary to effectively surround the individual ions (solvation) and overcome the powerful electrostatic forces (lattice energy) holding the crystal together. In essence, the energy gained by solvation does not compensate for the energy required to break apart the ionic lattice.

Q2: How does the counter-ion (anion) of the salt influence its solubility?

A2: The counter-ion is a critical, yet often overlooked, factor. Its properties directly impact the crystal lattice energy.

-

Small, "Hard" Anions (e.g., Chloride, Cl⁻; Perchlorate, ClO₄⁻): These anions have a high charge density. They form very strong, tight ion pairs with the N-methyleneaniline cation, leading to high lattice energies and, consequently, lower solubility in organic solvents.

-

Large, "Soft" Anions (e.g., Triflate, OTf⁻; Hexafluorophosphate, PF₆⁻; Tetraphenylborate, BPh₄⁻): These anions have a diffuse charge distributed over a larger volume. This charge delocalization weakens the electrostatic attraction to the cation, resulting in a lower crystal lattice energy. Salts with these counter-ions are significantly more likely to dissolve in less polar organic media.

Q3: I've observed that my starting materials (N-methylaniline and an aldehyde) are perfectly soluble, but upon adding an acid to form the salt, a precipitate crashes out. Is this normal?

A3: Yes, this is a very common observation and directly illustrates the principles discussed above. The precursors, N-methylaniline and an aldehyde, are neutral organic molecules that are readily soluble in a wide range of organic solvents.[1][2] The moment you introduce an acid (e.g., HCl, TFA), you protonate the intermediate hemiaminal and facilitate water loss to form the N-methyleneaniline salt. This newly formed ionic species is now subject to the solubility limitations of its high crystal lattice energy and is likely to precipitate from a non-polar or moderately polar solvent. This phenomenon is the basis for the in situ generation strategy discussed in the troubleshooting section.

Part 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides actionable strategies to overcome solubility hurdles, complete with step-by-step protocols.

Strategy 1: Solvent System Optimization

The most direct approach is to modify the reaction medium. While your reaction chemistry may dictate a specific solvent class, optimization is often possible.

Causality: The ability of a solvent to dissolve an ionic salt is strongly correlated with its dielectric constant and its ability to act as a hydrogen bond donor or acceptor. High-polarity aprotic solvents are often the best choice.

Recommended Solvents for N-methyleneaniline Salts:

| Solvent | Dielectric Constant (ε at 20°C) | Typical Use Case |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent dissolving power, but high boiling point can complicate workup. |

| N,N-Dimethylformamide (DMF) | 36.7 | Good general-purpose polar aprotic solvent. |

| Acetonitrile (MeCN) | 36.6 | Good dissolving power with a lower boiling point, making it easier to remove. |

| Nitromethane (MeNO₂) | 35.9 | Effective but can have its own reactivity profile. |

| Methanol (MeOH) | 33.0 | A polar protic option; may interfere with reactions sensitive to protic sources. |

Troubleshooting Protocol: Using Solvent Mixtures

If a purely polar solvent is incompatible with your reaction (e.g., it dissolves the salt but not your other starting material), a mixed-solvent system is the logical next step.

-

Scouting: In separate vials, test the solubility of your N-methyleneaniline salt in the recommended polar solvents listed above.

-

Binary Mixture Formulation: Begin by dissolving your salt in the minimum required volume of the best polar solvent (e.g., Acetonitrile).

-

Titration: Slowly add this concentrated solution to your main reaction solvent (e.g., Toluene) containing your other reagents at the reaction temperature. Add only enough of the polar solution to achieve homogeneity.

-

Monitoring: Be vigilant for precipitation as the reaction proceeds, as changes in the composition of the reaction mixture can alter solubility.

Strategy 2: In Situ Generation of the Iminium Salt

This is one of the most effective and widely used strategies. Instead of isolating the problematic salt, you generate it directly in the reaction flask where it is consumed by other reagents as it forms.

Causality: By keeping the concentration of the free iminium salt low at any given moment, you stay below its solubility limit. The salt effectively exists only transiently before reacting further. This approach is common in procedures like the Stork enamine alkylation, which proceeds through an iminium intermediate.[3]

Experimental Protocol: In Situ Generation for a Mannich-type Reaction

-

Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your nucleophile and N-methylaniline in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

-

Pre-cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).

-

Aldehyde Addition: Add the aldehyde component dropwise to the stirred solution.

-

Acid Catalyst/Reagent Addition: Slowly add the acid or Lewis acid catalyst (e.g., trifluoroacetic acid, TiCl₄) that will promote the formation of the iminium salt.

-

Reaction: The iminium salt forms in situ and is immediately trapped by the present nucleophile.

-

Monitoring & Workup: Allow the reaction to proceed as monitored by TLC or LC-MS, followed by a standard aqueous workup.

Caption: Workflow for the in situ generation of N-methyleneaniline salts.

Strategy 3: Counter-Ion Exchange

If isolation of the salt is necessary, modifying it to be more "organic-friendly" is a powerful technique. Exchanging a problematic anion like chloride for a large, non-coordinating anion can dramatically increase solubility in organic solvents.[4]

Causality: As described in the FAQ, a larger counter-ion with diffuse charge lowers the crystal lattice energy, making it easier for solvent molecules to break the lattice apart.

Experimental Protocol: Exchange of Chloride for Tetraphenylborate

-

Dissolution: Dissolve your N-methyleneaniline chloride salt in a solvent in which it is reasonably soluble, such as methanol or acetone.

-

Anion Source: In a separate flask, dissolve an equimolar amount of sodium tetraphenylborate (NaBPh₄) in the same solvent.

-

Metathesis: Slowly add the sodium tetraphenylborate solution to the stirred solution of your iminium salt at room temperature.

-

Precipitation: You should observe the immediate precipitation of sodium chloride (NaCl), which is poorly soluble in most organic solvents.

-

Isolation: Stir for 30-60 minutes to ensure complete reaction. Remove the NaCl precipitate by filtration through a pad of celite.

-

Final Product: The filtrate now contains your N-methyleneaniline tetraphenylborate salt. Remove the solvent under reduced pressure to isolate the new, more soluble salt. Confirm the structure and purity by NMR and MS.

Caption: Experimental workflow for counter-ion exchange to improve solubility.

Strategy 4: Phase-Transfer Catalysis (PTC)